Rasarfin

Übersicht

Beschreibung

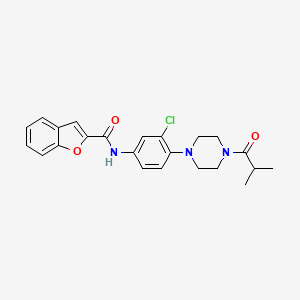

Rasarfin ist eine neuartige Verbindung, die als dualer Inhibitor von Ras und ADP-Ribosylationsfaktor 6 (ARF6) identifiziert wurde. Es wurde durch ein Hochdurchsatz-Screeningverfahren entdeckt, das darauf abzielte, Inhibitoren des Rezeptor-Traffickings zu finden. This compound blockiert die Internalisierung von G-Protein-gekoppelten Rezeptoren (GPCRs) und hemmt Signalwege, die durch diese Rezeptoren vermittelt werden. Diese Verbindung hat sich als vielversprechend erwiesen, um die Proliferation von Krebszellen zu verhindern, indem sie wichtige Signalwege hemmt, die an der Onkogenese beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Rasarfin umfasst mehrere Schritte, beginnend mit der Herstellung der Benzofuran-Kernstruktur. Die wichtigsten Schritte umfassen:

Bildung des Benzofuran-Kerns: Der Benzofuran-Kern wird durch eine Cyclisierungsreaktion synthetisiert, die ein Phenolderivat und ein geeignetes Aldehyd unter sauren Bedingungen umfasst.

Substitutionsreaktionen: Der Benzofuran-Kern unterliegt Substitutionsreaktionen, um die notwendigen funktionellen Gruppen wie die Chlor- und Piperazinylgruppen einzuführen.

Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des substituierten Benzofurans mit einem Carboxamid-Derivat, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann Folgendes umfassen:

Hochskalierung von Reaktionen: Verwendung größerer Reaktionsgefäße und Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren.

Reinigung: Anwendung von Techniken wie Umkristallisation, Chromatographie und Destillation zur Reinigung des Endprodukts.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rasarfin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Chlor- und Piperazinylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Rasarfin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung des Rezeptor-Traffickings und der Signalwege.

Biologie: Untersuchung seiner Auswirkungen auf die Zellsignalisierung und die Internalisierungsprozesse.

Medizin: Untersuchung seines Potenzials als Antikrebsmittel aufgrund seiner Fähigkeit, wichtige Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf GPCRs und verwandte Pfade abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Internalisierung und Signalisierung von GPCRs hemmt. Es blockiert die Agonisten-vermittelte Internalisierung des Angiotensin-II-Typ-1-Rezeptors (AT1R) und anderer GPCRs. This compound hemmt auch den extrazellulären signalregulierten Kinase-1/2 (ERK1/2)-Signalweg, der durch GPCRs vermittelt wird, sowie den Mitogen-aktivierten Proteinkinase (MAPK)- und Akt-Signalweg, der durch den epidermalen Wachstumsfaktor-Rezeptor (EGFR) vermittelt wird. Diese Hemmung verhindert die Proliferation von Krebszellen, indem sie wichtige Signalwege stört, die an der Onkogenese beteiligt sind .

Wirkmechanismus

Rasarfin exerts its effects by inhibiting the internalization and signaling of GPCRs. It blocks the agonist-mediated internalization of the angiotensin II type 1 receptor (AT1R) and other GPCRs. This compound also inhibits the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway mediated by GPCRs and the mitogen-activated protein kinase (MAPK) and Akt signaling pathways mediated by the epidermal growth factor receptor (EGFR). This inhibition prevents cancer cell proliferation by disrupting key signaling pathways involved in oncogenesis .

Vergleich Mit ähnlichen Verbindungen

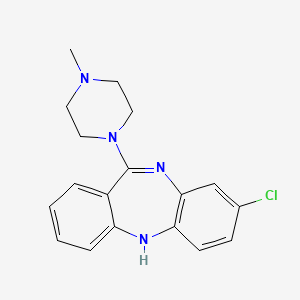

Rasarfin ist einzigartig in seiner dualen Hemmung von Ras und ARF6, was es von anderen Verbindungen unterscheidet, die nur einen dieser Pfade anvisieren. Ähnliche Verbindungen umfassen:

Farnesyltransferase-Inhibitoren: Diese Verbindungen hemmen die Farnesylierung von Ras, wodurch dessen Aktivierung verhindert wird.

ARF6-Inhibitoren: Verbindungen, die die ARF6-Aktivität spezifisch hemmen, ohne Ras zu beeinflussen.

GPCR-Inhibitoren: Verbindungen, die die GPCR-Signalisierung hemmen, aber nicht spezifisch auf Ras oder ARF6 abzielen.

Die Fähigkeit von this compound, sowohl Ras als auch ARF6 zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels dieser Pfade und ihrer Rolle bei der Krebsentwicklung .

Eigenschaften

IUPAC Name |

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c1-15(2)23(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)24)25-22(28)21-13-16-5-3-4-6-20(16)30-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZCCUYFJZQLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)

![2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid](/img/structure/B7765390.png)

![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)

![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-CHLORO-1-ETHANONE](/img/structure/B7765458.png)